molecular formula C10H12BrNO2S B1468720 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1339483-33-8

1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1468720
CAS No.: 1339483-33-8
M. Wt: 290.18 g/mol
InChI Key: KVCOCRRFTRHACS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring attached to a bromothiophene group via a methylene bridge. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolidine Derivatives : Pyrrolidine derivatives, similar to 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid, are synthesized through various chemical reactions, including cyclization and condensation reactions. These synthesis methods are crucial for creating compounds with specific structural features and chemical properties for further research and application development (Nural et al., 2018).

  • Characterization of Pyrrolidine-1-Carboxylic Acid Derivatives : The synthesis and characterization of pyrrolidine-1-carboxylic acid derivatives, involving various substitutions and modifications, are essential for understanding their chemical behavior and potential applications. Techniques such as NMR spectroscopy and crystallography are often employed to elucidate the structure and properties of these compounds (Mogulaiah et al., 2018).

Potential Biological Activities

  • Antimicrobial and Antimycobacterial Activities : Some pyrrolidine derivatives exhibit interesting antimicrobial properties, including activity against bacterial strains such as A. baumannii and the M. tuberculosis H37Rv strain. These findings suggest that compounds within this class could serve as starting points for developing new antimicrobial agents (Nural et al., 2018).

  • Antioxidant Properties : Certain pyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their antioxidant activities. The antioxidant potential of these compounds is assessed using various assays, indicating their potential therapeutic applications (Tumosienė et al., 2019).

Future Directions

The development of new pyrrolidine compounds, such as “1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid”, with different biological profiles is of great interest in medicinal chemistry. Future research could focus on the design and synthesis of novel pyrrolidine derivatives, as well as the investigation of their biological activities and mechanisms of action .

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCOCRRFTRHACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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